molecular formula C6H9NO2 B3189707 4-aminocyclopent-2-ene-1-carboxylic Acid CAS No. 344326-33-6

4-aminocyclopent-2-ene-1-carboxylic Acid

Cat. No. B3189707
M. Wt: 127.14 g/mol
InChI Key: VTCHZFWYUPZZKL-UHFFFAOYSA-N
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Description

4-Aminocyclopent-2-ene-1-carboxylic acid is a chemical compound with the molecular formula C6H9NO2 . It is also known by its IUPAC name, 4-amino-2-cyclopentene-1-carboxylic acid . The compound appears as an off-white powder .


Synthesis Analysis

The synthesis of 4-aminocyclopent-2-ene-1-carboxylic acid has been reported in the literature . It has been synthesized as a conformationally restricted analogue of the inhibitory neurotransmitter GABA .


Molecular Structure Analysis

The molecular structure of 4-aminocyclopent-2-ene-1-carboxylic acid is characterized by a cyclopentene ring with an amino group at the 4th position and a carboxylic acid group at the 1st position . The InChI code for this compound is 1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9) and the InChI key is JYDJHYGBXSCMJL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Aminocyclopent-2-ene-1-carboxylic acid is an off-white powder . It has a molecular weight of 127.14 . The compound has a density of 1.249 g/cm3 . It has a melting point of 180 °C and a boiling point of 266.55°C at 760 mmHg .

Scientific Research Applications

Synthesis and Production

4-Aminocyclopent-2-ene-1-carboxylic acid is studied for its synthesis and production methods. One approach highlights a simple and inexpensive synthesis of related 1-aminocyclopent-3-ene-1-carboxylic acid on a multigram scale, demonstrating the compound's accessibility and high reactivity as a glycine equivalent (Casabona & Cativiela, 2006). Another method involves the chelate Claisen rearrangement-metathesis sequence for preparing enantiomerically pure 1-aminocycloalkene-1-carboxylic acids, highlighting substrate control and a highly ordered transition state (Plé, Haudrechy, & Probst, 2010).

Novel Applications

A novel strategy turned 4-aminocyclopent-2-enones, initially side products, into major products using a specific substrate and catalyst, demonstrating potential in biologically active compound synthesis (Li et al., 2011). Additionally, 4-aminocyclopent-2-ene-1-carboxylic acid derivatives are explored in the context of nickel detection in water, indicating their utility in environmental monitoring (Murthy et al., 2011).

Chemical Structure Exploration

Research has also focused on the chemical structure and applications of related compounds. For instance, e-amino acids based on bicyclic skeletons like bicyclo[3.3.0]octane-5-amino-1-carboxylic acids were prepared for use in solid-phase synthesis (Yeo et al., 2006). Studies on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives increased understanding of their interactions, leading to new supramolecular architectures (Jin et al., 2011).

Pharmaceutical and Biomedical Research

In the biomedical field, 4-aminocyclopent-2-ene-1-carboxylic acid and its derivatives have been explored for potential therapeutic applications. For instance, the synthesis of OV329, a compound being developed for the treatment of epilepsy and addiction, involved 4-aminocyclopent-2-ene-1-carboxylic acid derivatives (Moschitto & Silverman, 2018). Additionally, analogues of gamma-aminobutyric acid (GABA) were designed as rigidified bioisosteres of amino acids, including cyclohexene and cyclopentene analogues, for potential inactivation of gamma-aminobutyric acid aminotransferase, a target in epilepsy and drug addiction treatments (Choi & Silverman, 2002).

properties

IUPAC Name

4-aminocyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminocyclopent-2-ene-1-carboxylic Acid

CAS RN

168471-40-7
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
RD Allan, B Twitchin - Australian Journal of Chemistry, 1980 - CSIRO Publishing
cis-4-Aminocyclopent-2-ene-1-carboxylic acid (4), 4-aminocyclopent-1- ene-1-carboxylic acid (5) and 3-aminocyclopent-1-ene-1-carboxylic acid (6) have been synthesized as …
Number of citations: 17 www.publish.csiro.au
RD Allan, J Fong - Australian journal of chemistry, 1986 - CSIRO Publishing
… has been prepared utilizing a thermal cis-trans isomerization of the phthalimido P,y-unsaturated acid (10) as the key step to obtain trans-4-aminocyclopent-2-ene-1-carboxylic acid (7). …
Number of citations: 34 www.publish.csiro.au
DL Crittenden, A Park, J Qiu, RB Silverman… - Bioorganic & medicinal …, 2006 - Elsevier
… range of compounds tested at GABA C receptors to include the enantiomerically resolved 4-amino-2-methylbutanoic acid (2-MeGABA) and 4-aminocyclopent-2-ene-1-carboxylic acid (…
Number of citations: 29 www.sciencedirect.com
E Forró - Acta Pharmaceutica Hungarica, 2011 - europepmc.org
… efficient enzymatic procedure has been elaborated for the synthesis of the blockbuster drug Abacavir and Carbovir intermediate (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. The …
Number of citations: 2 europepmc.org
E Forró, F Fülöp - 2008 - Wiley Online Library
… The (+) and (–) enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one and the (–) and (+) enantiomers of cis-4-aminocyclopent-2-ene-1-carboxylic acid were obtained through opening of …
NG Kim, RJ Izumi Yamamoto, KN Kumar, GAR Mewett… - Future, 2011 - researchgate.net
… (+) and (–)-cis-4-aminocyclopent-2ene-1-carboxylic acid ((±)-4-CACPCA), and the trans-pair of isomers (+) and (–)-trans4-aminocyclopent-2-ene-1-carboxylic acid ((±)-4-TACPCA). The …
Number of citations: 0 www.researchgate.net
E Forró, F Fulop - Current medicinal chemistry, 2012 - ingentaconnect.com
… As an illustration of the importance of -amino acids in drug research, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is an intermediate in the synthesis of the blockbuster Abacavir, a …
Number of citations: 48 www.ingentaconnect.com
MM Naffaa, S Hung, M Chebib… - British Journal of …, 2017 - Wiley Online Library
The homomeric GABA‐ρ ligand‐gated ion channels (also known as GABA C or GABA A ‐ρ receptors) are similar to heteromeric GABA A receptors in structure, function and mechanism …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
Z Pataj, I Ilisz, A Aranyi, E Forró, F Fülöp… - Chromatographia, 2010 - Springer
… Racemic cis-3-aminocyclopentane-1-carboxylic acid (1), cis-4-aminocyclopent-2-ene-1-carboxylic acid (2) and cis-3-aminocyclohexane-1-carboxylic acid (3) were prepared by …
Number of citations: 15 link.springer.com
J Qiu, RB Silverman - Journal of medicinal chemistry, 2000 - ACS Publications
… Recently, (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid (6), a conformationally rigid analogue of vigabatrin, was shown to be a potent inhibitor and substrate of GABA-AT, but it …
Number of citations: 103 pubs.acs.org

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